Imirestat is a spirohydantoin aldose reductase inhibitor (ARI). [] ARIs are a class of drugs that block the enzyme aldose reductase. [] Imirestat has been investigated for its potential therapeutic use in diabetic complications such as diabetic neuropathy and cataracts. [, , , , ] It has also been explored for potential applications in periodontitis. [, ]
Imirestat is a spirohydantoin compound. [, ] Its structure contains a spiro junction between a hydantoin ring and a cyclohexane ring, with a fluorine atom substituted on the benzene ring. [] Structural analogs of Imirestat have been designed and synthesized by modifying the substituents on the spirohydantoin or spirosuccinimide core. [, ]
Imirestat undergoes metabolism in dogs, primarily through aromatic ring hydroxylation followed by glucuronidation. [] This process involves the addition of a hydroxyl group to the aromatic ring, followed by conjugation with glucuronic acid. A novel 'NIH-shift' type pathway has also been observed, resulting in the formation of the 3-fluoro-2-hydroxy metabolite. [] This pathway involves a shift of the fluorine atom during hydroxylation.
Imirestat inhibits aldose reductase, an enzyme that catalyzes the conversion of glucose to sorbitol in the polyol pathway. [, , , , ] By inhibiting this enzyme, Imirestat reduces the accumulation of sorbitol in tissues, which is believed to contribute to the development of diabetic complications. [, , , ] Imirestat exhibits uncompetitive inhibition kinetics towards the S-nitroso-coenzyme A reductase 2 (SCoR2; AKR1A1) enzyme. [] This means that Imirestat binds to the enzyme-substrate complex, rather than the free enzyme.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: